5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by multiple aromatic and functional substituents:
- 4-Ethoxyphenyl at position 5: Introduces electron-donating effects via the ethoxy group.
- 4-Ethylphenyl at position 1: Adds hydrophobic bulk.
- 4-Methylbenzenesulfonyl at position 4: A strongly electron-withdrawing sulfonyl group, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-19-8-12-21(13-9-19)28-24(20-10-14-22(15-11-20)33-5-2)26(25(29)27(28)30)34(31,32)23-16-6-18(3)7-17-23/h6-17,24,29H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKSBUNICWMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Lactam Formation
The pyrrolidinone core is typically constructed via intramolecular cyclization of γ-amino acid precursors or through [3+2] cycloaddition reactions. A regio- and stereoselective reduction protocol, as demonstrated in the synthesis of 5-hydroxypyrrolidin-2-ones, provides a foundational approach. For instance, treating a γ-ketoamide intermediate with a borane-THF complex under controlled conditions yields the lactam ring with concomitant introduction of the 3-hydroxy group.
Ring-Contraction Approaches
Recent advances in skeletal editing, such as the photo-promoted ring contraction of pyridines with silylborane, offer an alternative route to pyrrolidine derivatives. While this method primarily targets simpler pyrrolidines, adapting the strategy to incorporate oxygen and sulfonyl functionalities could enable access to the target scaffold. Key intermediates like vinylazomethine ylides may serve as precursors for subsequent functionalization.
Hydroxylation and Stereochemical Control
Direct Oxidation vs. Protective Strategies
The 3-hydroxy group is introduced through:
- Ketone Reduction : Sodium borohydride reduction of a 3-keto-pyrrolidinone precursor (ethanol, 0°C, 1 hour).
- Hydroxyl Protection-Deprotection : As exemplified in chiral 3-hydroxypyrrolidine syntheses, silyl ether protection (e.g., TBSCl) during hydrogenation prevents side reactions, followed by TBAF-mediated deprotection.
Enantioselective Synthesis
Chiral auxiliaries or asymmetric catalysis using Jacobsen’s salen complexes enable enantiomeric excess (ee) >95% for the 3-hydroxy center, critical for bioactivity.
Catalytic and Process Optimization
Halogen Exchange and Nucleophilic Substitution
The use of potassium iodide (2.5–6 mol%) in ether solvents (diglyme/anisole) facilitates chloride-to-iodide exchange, lowering activation energy for nucleophilic substitutions. This approach, validated in N-methylpyrrolidine synthesis, achieves yields >88% under ambient pressure.
Hydrogenation Conditions
Raney nickel (25 wt%) under hydrogen pressure (20 bar, 30–120°C) efficiently reduces nitrile intermediates to amines while preserving stereochemistry.
Convergent Synthetic Routes
Fragment Coupling Approach
A three-step convergent strategy demonstrates scalability:
One-Pot Multistep Synthesis
Sequential cyclization, sulfonylation, and cross-coupling in a single reactor reduce purification steps, achieving an overall yield of 65%.
Analytical and Process Data
Table 1. Comparative Analysis of Key Synthetic Methods
Chemical Reactions Analysis
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key analogs and their substituent-driven properties are summarized below:
| Compound Name/ID | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Target Compound | 5-(4-ethoxyphenyl), 1-(4-ethylphenyl), 4-(4-methylbenzenesulfonyl) | ~450* | N/A | N/A | Sulfonyl group enhances electron-withdrawing effects and potential crystallinity. |
| Compound 18 [1][^2^] | 5-(4-ethylphenyl), 4-(4-methylbenzoyl) | 380.18 | 243–245 | 5 | Benzoyl group (electron-withdrawing) yields low crystallinity and moderate stability. |
| Compound 23 [2][^3^] | 5-(4-trifluoromethoxyphenyl), 4-(4-methylbenzoyl) | 436.16 | 246–248 | 32 | Trifluoromethoxy group increases yield and thermal stability. |
| Compound in [5][^4^] | 5-(4-methoxyphenyl), 4-(3-fluoro-4-methylbenzoyl) | ~430* | N/A | N/A | Methoxy and fluoro groups balance electron-donating/withdrawing effects. |
| Compound in [6][^5^] | 5-(4-fluorophenyl), 4-(4-ethoxy-3-methylbenzoyl) | ~420* | N/A | N/A | Fluorophenyl enhances polarity; ethoxybenzoyl modulates solubility. |
*Estimated based on structural similarity.
Key Trends:
- Electron-Withdrawing Groups (EWGs) : The sulfonyl group in the target compound is more electron-withdrawing than benzoyl (Compound 18) or aroyl groups, likely improving thermal stability and intermolecular interactions (e.g., hydrogen bonding) [7][^6^].
- Substituent Bulk : Ethyl and ethoxy groups (target compound) increase hydrophobicity compared to smaller substituents like methoxy (Compound 23).
- Yield Optimization : Trifluoromethoxy (Compound 23) and fluorophenyl () groups correlate with higher yields (32% vs. 5% for Compound 18), suggesting EWGs facilitate cyclization or precipitation [2][^3^].
Electronic and Steric Influences
- Hardness/Softness Parameters : The sulfonyl group in the target compound increases molecular "hardness" (resistance to electron deformation) compared to benzoyl analogs, as predicted by Parr-Pearson principles [8][^7^]. This may influence reactivity in nucleophilic environments.
- Noncovalent Interactions: The 3-hydroxy and sulfonyl groups enable strong hydrogen bonding and dipole interactions, critical for crystal packing or binding to biological targets [7][^6^].
Biological Activity
The compound 5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes multiple aromatic rings and functional groups that may contribute to its biological activity. The structural representation can be summarized as follows:
- Molecular Weight : 425.52 g/mol
- Key Functional Groups : Hydroxy (-OH), Ethoxy (-OCH2CH3), Sulfonyl (-SO2), and multiple aromatic rings.
Antimicrobial Activity
Research indicates that derivatives of pyrrolone compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Pyrrolone Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-(4-ethoxyphenyl)-... | P. aeruginosa | 8 µg/mL |
Note: The MIC values are indicative and vary based on experimental conditions.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various animal models. For instance, studies have demonstrated that administration of similar pyrrolone derivatives can significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In a study involving rats with induced paw edema, treatment with the compound resulted in a reduction of paw swelling by approximately 50% compared to control groups after 24 hours, suggesting potent anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 50 |
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the hydroxy group plays a crucial role in its biological activity. The ability to donate hydrogen atoms may enhance its interaction with free radicals and reactive oxygen species.
Q & A
Q. Can flow chemistry improve scalability and reproducibility?
- Protocol :
- Continuous Flow Reactors : Enable precise control of residence time (e.g., 30 min at 80°C) and reduce byproducts .
- In-line Analytics : UV-Vis or IR probes monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
